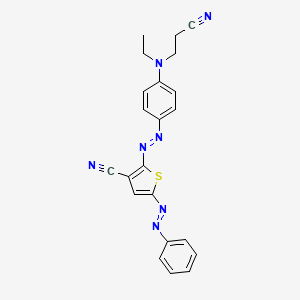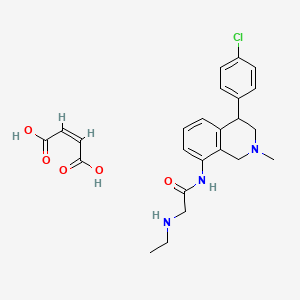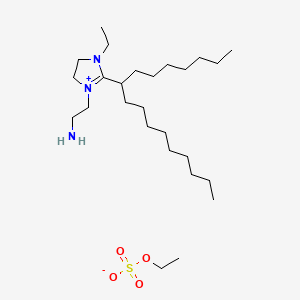
(Z)-1-(2-Aminoethyl)-3-ethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium ethyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-(2-Aminoethyl)-3-ethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium ethyl sulphate is a synthetic organic compound with a complex structure It is characterized by the presence of an imidazolium ring, an aminoethyl group, and a long heptadecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2-Aminoethyl)-3-ethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium ethyl sulphate typically involves multiple steps. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method uses O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction. The reaction conditions include the use of a copper catalyst, specific temperature control, and the presence of α-amino ketones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1-(2-Aminoethyl)-3-ethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium ethyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, specific solvents, and precise pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazolium compounds.
Applications De Recherche Scientifique
(Z)-1-(2-Aminoethyl)-3-ethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium ethyl sulphate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an additive in industrial processes.
Mécanisme D'action
The mechanism of action of (Z)-1-(2-Aminoethyl)-3-ethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium ethyl sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S^C)-cyclometallated gold (III) complex: This compound has similar cationic properties and is used in antimicrobial applications.
(-)-carvone: A natural compound with bioactive properties, used as a sustainable alternative to chemical herbicides.
Amoxicillin Related Compound E: A pharmaceutical secondary standard with similar structural features.
Uniqueness
(Z)-1-(2-Aminoethyl)-3-ethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium ethyl sulphate is unique due to its specific combination of functional groups and its potential applications across various fields. Its long heptadecyl chain and imidazolium ring structure provide distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
93783-39-2 |
|---|---|
Formule moléculaire |
C26H55N3O4S |
Poids moléculaire |
505.8 g/mol |
Nom IUPAC |
2-(3-ethyl-2-heptadecan-8-yl-4,5-dihydroimidazol-1-ium-1-yl)ethanamine;ethyl sulfate |
InChI |
InChI=1S/C24H50N3.C2H6O4S/c1-4-7-9-11-12-14-16-18-23(17-15-13-10-8-5-2)24-26(6-3)21-22-27(24)20-19-25;1-2-6-7(3,4)5/h23H,4-22,25H2,1-3H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Clé InChI |
VHZXDYXKUBCPOE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC(CCCCCCC)C1=[N+](CCN1CC)CCN.CCOS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylmethoxycarbonylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12693968.png)

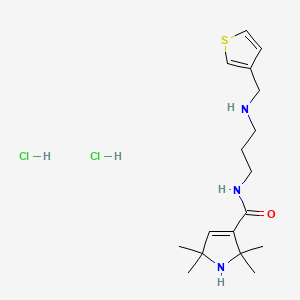
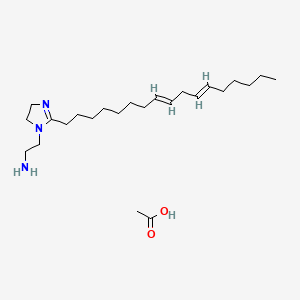
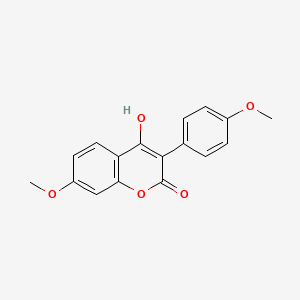
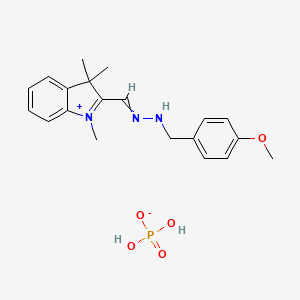

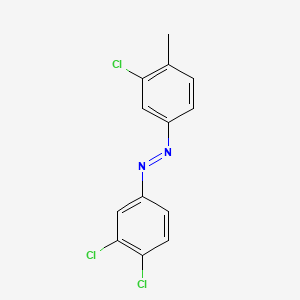
![2-[[(2-Hydroxyethyl)methylamino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12694009.png)
